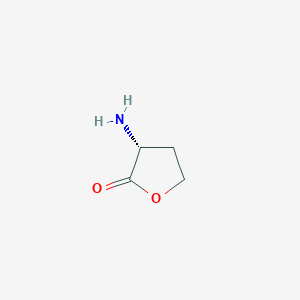

Homoserine Lactone

Description

Properties

IUPAC Name |

3-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWUUJVYOJNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6305-38-0 (hydrobromide) | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00862589 | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-20-7 | |

| Record name | Homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Rosetta Stone: A Technical History of Homoserine Lactone Discovery

Executive Summary

The discovery of N-acyl homoserine lactones (AHLs) represents a paradigm shift in microbiology, dismantling the dogma that bacteria are strictly asocial, autonomous entities. This guide traces the technical evolution of this field, from the initial observation of "autoinduction" in marine bioluminescence to the structural elucidation of the first signaling molecule, and finally to the universalization of the concept as "Quorum Sensing" (QS). For drug development professionals, understanding this history is not merely academic; it reveals the mechanistic logic behind virulence inhibition strategies currently in clinical pipelines.

Phase I: The Phenomenon of Autoinduction (1970)

The Core Observation:

In the late 1960s, J. Woodland Hastings and Kenneth Nealson at Harvard University were investigating the bioluminescence of the marine bacterium Vibrio fischeri (now Aliivibrio fischeri). They observed a peculiar kinetic anomaly: in freshly inoculated liquid cultures, light emission did not parallel cell growth. Instead, there was a distinct "lag phase" where luminescence remained repressed until the culture reached a specific high cell density (

The Critical Experiment (Causality): To determine if this lag was due to inhibitor depletion or activator accumulation, Nealson performed a "conditioned medium" experiment.

-

Donor: A high-density, glowing culture was centrifuged to remove cells.

-

Recipient: The cell-free supernatant (conditioned medium) was added to a low-density, dark culture.

-

Result: The low-density culture bypassed the lag phase and induced bioluminescence immediately.

Phase II: The Chemical Identification (1981)

The Challenge: The "autoinducer" was present in minute quantities, making isolation difficult. Anatol Eberhard and colleagues undertook the massive task of purifying the active compound from Photobacterium fischeri strain MJ-1.[4]

The Protocol (Eberhard et al., 1981): This protocol established the standard for AHL extraction.

-

Cultivation: Bacteria were grown in artificial seawater medium to high density.

-

Extraction: Cell-free medium was extracted with ethyl acetate .[4] (Key Insight: AHLs are amphipathic but preferentially partition into organic solvents at neutral/acidic pH).

-

Purification:

-

Identification: High-resolution Mass Spectrometry (HR-MS) and Proton NMR (

H-NMR).

The Structure: The analysis revealed the molecule to be N-(3-oxohexanoyl)-homoserine lactone (3-oxo-C6-HSL).

-

Head Group: A homoserine lactone ring (derived from S-adenosylmethionine).

-

Tail Group: A 3-oxo-hexanoyl fatty acyl chain (derived from fatty acid biosynthesis).

Phase III: The Genetic Mechanism (1983-1984)

The Cloning of lux: While the chemistry was being solved, Michael Silverman and JoAnne Engebrecht were dissecting the genetics. They constructed a genomic library of V. fischeri in E. coli (which is naturally dark).

The Discovery: They identified a specific DNA fragment that, when introduced into E. coli, conferred bioluminescence. Transposon mutagenesis of this fragment revealed two regulatory genes distinct from the structural luciferase genes (luxCDABE):

-

luxI: The autoinducer synthase.[5] Responsible for producing 3-oxo-C6-HSL.

-

luxR: The transcriptional activator. Binds to the autoinducer and activates the lux operon.

The Mechanism: This established the LuxI/LuxR paradigm :

-

Basal State: luxI is transcribed at low levels; AHL diffuses out.

-

Threshold: At high density, extracellular AHL accumulates and diffuses back in.

-

Activation: AHL binds LuxR.[6] The LuxR-AHL complex binds the lux box promoter.

-

Positive Feedback: This induces massive transcription of luxICDABE, creating a rapid "switch-on" of light.

Phase IV: Universality & "Quorum Sensing" (1994)

The Expansion: By the early 1990s, homologs of LuxI/LuxR were found in diverse species regulating non-luminescent traits:

-

Pseudomonas aeruginosa (LasI/LasR - virulence).

-

Agrobacterium tumefaciens (TraI/TraR - plasmid transfer).

-

Erwinia carotovora (ExpI/ExpR - antibiotic synthesis).

The Terminology Shift: In a 1994 review in the Journal of Bacteriology, W.C. Fuqua, S.C. Winans, and E.P.[2][7][8][9] Greenberg argued that "autoinduction" was too specific to the Vibrio model. They proposed the term "Quorum Sensing" to describe the general phenomenon of gene regulation in response to population density.[5]

Technical Deep Dive

Comparative AHL Structures

The specificity of QS signaling lies in the acyl chain length and substitution at the C3 position.

| Organism | System | Signal Molecule | Structure | Phenotype Regulated |

| Aliivibrio fischeri | LuxI/LuxR | 3-oxo-C6-HSL | N-(3-oxohexanoyl)-L-homoserine lactone | Bioluminescence |

| Pseudomonas aeruginosa | LasI/LasR | 3-oxo-C12-HSL | N-(3-oxododecanoyl)-L-homoserine lactone | Virulence factors, Biofilm |

| Pseudomonas aeruginosa | RhlI/RhlR | C4-HSL | N-butyryl-L-homoserine lactone | Rhamnolipids, Elastase |

| Agrobacterium tumefaciens | TraI/TraR | 3-oxo-C8-HSL | N-(3-oxooctanoyl)-L-homoserine lactone | Ti plasmid transfer |

| Chromobacterium violaceum | CviI/CviR | C6-HSL | N-hexanoyl-L-homoserine lactone | Violacein pigment |

Protocol: The Bioluminescence Bioassay

Based on the foundational methods of Nealson (1970) and Greenberg (1994).

Purpose: To detect the presence of specific AHLs in a sample using a reporter strain.

Reagents:

-

Reporter Strain: Chromobacterium violaceum CV026 (AHL-negative mutant, produces pigment only with exogenous AHL) or A. tumefaciens A136 (LacZ fusion).

-

Extraction Solvent: Acidified Ethyl Acetate (0.01% acetic acid).

-

Media: Luria-Bertani (LB) agar.

Workflow:

-

Sample Prep: Mix 5 mL of cell-free supernatant with 5 mL acidified ethyl acetate. Vortex vigorously for 1 min.

-

Phase Separation: Centrifuge at 2,000 x g for 5 mins. Collect the upper organic phase.

-

Concentration: Dry the organic phase under nitrogen gas. Re-suspend residue in 50

L methanol. -

Assay:

-

Pour an LB agar plate seeded with the reporter strain (e.g., CV026).

-

Punch wells into the agar or place sterile paper discs.

-

Pipette 10

L of the methanol extract onto the disc/well.

-

-

Incubation: Incubate at 30°C for 24-48 hours.

-

Readout:

-

CV026: Look for a purple halo (violacein induction).

-

A136: Overlay with X-Gal; look for blue halo.

-

Visualizations[3][10][11]

The LuxI/LuxR Signaling Circuit

This diagram illustrates the positive feedback loop discovered by Engebrecht and Silverman.

Caption: The LuxI/LuxR autoinduction loop. LuxI synthesizes AHL, which diffuses out.[5] At threshold concentrations, AHL re-enters, binds LuxR, and activates the lux operon.[6]

Timeline of Discovery

A chronological flow of the major milestones in AHL history.

Caption: Key milestones in the history of Quorum Sensing, from phenotypic observation to genetic definition and universal terminology.

References

-

Nealson, K. H., Platt, T., & Hastings, J. W. (1970). Cellular control of the synthesis and activity of the bacterial luminescent system. Journal of Bacteriology, 104(1), 313–322.

-

Eberhard, A., Burlingame, A. L., Eberhard, C., Kenyon, G. L., Nealson, K. H., & Oppenheimer, N. J.[10][11] (1981). Structural identification of autoinducer of Photobacterium fischeri luciferase.[5][10][11] Biochemistry, 20(9), 2444–2449.[5][10]

-

Engebrecht, J., & Silverman, M. (1984). Identification of genes and gene products necessary for bacterial bioluminescence.[12] Proceedings of the National Academy of Sciences, 81(13), 4154–4158.[12]

-

Fuqua, W. C., Winans, S. C., & Greenberg, E. P. (1994). Quorum sensing in bacteria: the LuxR-LuxI family of cell density-responsive transcriptional regulators.[7][8] Journal of Bacteriology, 176(2), 269–275.[7]

Sources

- 1. Analogs of the autoinducer of bioluminescence in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quorum sensing - Wikipedia [en.wikipedia.org]

- 3. Autoinduction: The Discovery of Quorum Sensing in Bacteria • iBiology [ibiology.org]

- 4. Structural identification of autoinducer of Photobacterium fischeri luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioluminescent bacteria - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fuqua, W.C., Winans, S.C. and Greenberg, E.P. (1994) Quorum Sensing in Bacteria The LuxR-LuxI Family of Cell Density-Responsive Transcriptional Regulators. Journal of Bacteriology, 176, 269-275. - References - Scientific Research Publishing [scirp.org]

- 8. gardner.wp.st-andrews.ac.uk [gardner.wp.st-andrews.ac.uk]

- 9. Quorum Sensing: Fact, Fiction, and Everything in Between - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Structural identification of autoinducer of Photobacterium fischeri luciferase / Biochemistry, 1981 [sci-hub.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Contribution of Rapid Evolution of the luxR-luxI Intergenic Region to the Diverse Bioluminescence Outputs of Vibrio fischeri Strains Isolated from Different Environments - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of LuxI Synthase in Acyl-Homoserine Lactone Production: A Technical Guide for Researchers

This guide provides an in-depth exploration of LuxI synthase, the pivotal enzyme in the biosynthesis of acyl-homoserine lactones (AHLs), the signaling molecules at the heart of quorum sensing in many Gram-negative bacteria. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical mechanisms, structural features, and regulatory nuances of LuxI, while also offering robust, field-proven methodologies for its study.

Introduction: Quorum Sensing and the Language of Bacteria

Bacteria, long considered solitary organisms, engage in sophisticated cell-to-cell communication to coordinate collective behaviors. This process, known as quorum sensing (QS), allows a population of bacteria to sense their density and, in response, synchronously regulate gene expression.[1] This coordinated activity is crucial for a variety of processes, including biofilm formation, virulence factor production, bioluminescence, and antibiotic resistance. The chemical language of this communication in many Gram-negative bacteria is comprised of a class of small molecules known as N-acyl-homoserine lactones (AHLs).

At the core of this signaling network lies the LuxI/LuxR system, the archetypal QS circuit first discovered in the bioluminescent marine bacterium Aliivibrio fischeri.[1] In this paradigm, the LuxI synthase is responsible for producing the AHL signal molecule. As the bacterial population density increases, the extracellular concentration of AHLs surpasses a threshold, leading to their binding to the cognate intracellular receptor and transcriptional regulator, LuxR. This complex then modulates the expression of target genes, often including the luxI gene itself, creating a positive feedback loop that rapidly amplifies the QS response.

The LuxI Family of Acyl-Homoserine Lactone Synthases

The LuxI family of enzymes are the architects of AHL diversity. These synthases catalyze the formation of AHLs by joining a specific acyl group, derived from cellular fatty acid metabolism, to S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety.

Mechanism of AHL Synthesis

The enzymatic reaction catalyzed by LuxI is a two-step process:

-

Acyl-SAM Formation: LuxI utilizes an acylated acyl carrier protein (acyl-ACP) or, in some cases, an acyl-coenzyme A (acyl-CoA) as the donor of the fatty acyl chain.[1][2][3] This acyl group is transferred to the amino group of SAM, forming an acyl-SAM intermediate.

-

Lactonization: The unstable acyl-SAM intermediate then undergoes an intramolecular cyclization, resulting in the formation of the N-acyl-homoserine lactone and the release of 5'-methylthioadenosine (MTA).

Structural Features and Substrate Specificity

The specificity of a LuxI synthase for a particular acyl-ACP substrate is a key determinant of the chemical identity of the AHL signal produced. This specificity is conferred by the three-dimensional structure of the enzyme's active site, which accommodates acyl chains of specific lengths and modifications. The N-terminal domain of LuxI proteins is generally conserved and involved in SAM binding, while the C-terminal domain is more variable and dictates the selection of the acyl-ACP substrate.

The diversity of AHLs is vast, with variations in the length of the acyl chain (typically from 4 to 18 carbons) and modifications such as the presence of a 3-oxo or 3-hydroxy group. This chemical diversity allows for the generation of species-specific signals, minimizing cross-talk between different bacterial populations.

Methodologies for the Study of LuxI Synthase

A thorough understanding of LuxI function necessitates robust experimental approaches. The following protocols provide a framework for the expression, purification, and characterization of LuxI synthases and their products.

Expression and Purification of Recombinant LuxI Synthase

The expression of LuxI in a heterologous host such as Escherichia coli is a common strategy to obtain sufficient quantities of the enzyme for biochemical studies. The following is a generalized protocol for the expression and affinity purification of a His-tagged LuxI protein.

Experimental Protocol: Recombinant LuxI Purification

-

Gene Cloning: The luxI gene of interest is amplified by PCR and cloned into an expression vector, such as pET-28b(+), which introduces an N-terminal hexahistidine (His6) tag.[4]

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).[4]

-

Expression:

-

Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged LuxI protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Protein Characterization:

-

Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

-

Determine the protein concentration using a method such as the Bradford or BCA assay.

-

In Vitro AHL Synthase Assay

The enzymatic activity of purified LuxI can be quantified using a colorimetric assay that measures the production of Coenzyme A (CoA) when using an acyl-CoA substrate. This assay is based on the reduction of 2,6-dichlorophenolindophenol (DPIP), which can be monitored spectrophotometrically.[5]

Experimental Protocol: In Vitro LuxI Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

HEPES buffer (pH 7.3)

-

S-adenosyl-L-methionine (SAM)

-

Acyl-Coenzyme A (e.g., hexanoyl-CoA)

-

2,6-Dichlorophenolindophenol (DPIP)

-

-

Background Measurement: In a microplate well, combine all reaction components except for the LuxI enzyme. Record the absorbance at 600 nm for 15-20 minutes to determine the background rate of DPIP reduction.[5]

-

Enzymatic Reaction:

-

Add a predetermined optimal concentration of purified LuxI synthase to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 600 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction rate from the linear portion of the progress curve, correcting for the background rate.

-

Determine the kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the other constant and fitting the data to the Michaelis-Menten equation.

-

| Parameter | Description |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with substrate. |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. |

| kcat/Km | The catalytic efficiency of the enzyme. |

Table 1. Key Kinetic Parameters for Enzyme Characterization.

Extraction and Quantification of AHLs from Bacterial Cultures

The analysis of AHLs produced by bacterial cultures is essential for understanding the QS system of a particular organism. The following protocol outlines a general method for the extraction and quantification of AHLs using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: AHL Extraction and LC-MS Analysis

-

Culture Growth: Grow the bacterial strain of interest in a suitable liquid medium to the desired growth phase (typically stationary phase).

-

Extraction:

-

Centrifuge the culture to pellet the cells.

-

Extract the cell-free supernatant with an equal volume of an organic solvent, such as acidified ethyl acetate (e.g., with 0.1% formic acid).[6][7] Repeat the extraction two to three times.

-

Pool the organic phases and evaporate the solvent using a rotary evaporator or a stream of nitrogen.[6][8]

-

-

Sample Preparation:

-

LC-MS Analysis:

-

Separate the AHLs using a C18 reversed-phase column with a gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of formic acid to improve ionization.[9][10]

-

Detect and quantify the AHLs using a mass spectrometer operating in a suitable mode, such as multiple reaction monitoring (MRM) for targeted analysis or full scan mode for the identification of unknown AHLs.[8]

-

LuxI Synthase as a Target for Drug Development

The central role of LuxI in bacterial quorum sensing makes it an attractive target for the development of novel antimicrobial agents. Inhibitors of LuxI synthase can disrupt QS-regulated processes, such as virulence factor production and biofilm formation, thereby rendering pathogenic bacteria more susceptible to host defenses and conventional antibiotics. The development of potent and specific LuxI inhibitors is a promising strategy to combat the growing threat of antibiotic resistance.

Conclusion

LuxI synthase stands as a cornerstone of bacterial communication, orchestrating a diverse array of collective behaviors through the production of AHL signaling molecules. A comprehensive understanding of its structure, function, and regulation is paramount for deciphering the complexities of microbial interactions and for the development of innovative strategies to control bacterial pathogenicity. The methodologies outlined in this guide provide a robust foundation for researchers to explore the fascinating world of LuxI and its role in the chemical language of bacteria.

References

-

Azimi, S., Klementiev, A. D., Whiteley, M. and Diggle, S. P. (2020) Bacterial quorum sensing during infection. Annual Review of Microbiology. 74: 201–219. Available at: [Link]

-

Bainton, N. J., Bycroft, B. W., Chhabra, S. R., Stead, P., Gledhill, L., Hill, P. J., Rees, C. E., Winson, M. K., Salmond, G. P., Stewart, G. S. and Williams, P. (1992) A general role for the lux autoinducer in bacterial cell signalling: control of antibiotic biosynthesis in Erwinia. Gene. 116: 87–91. Available at: [Link]

-

Davies, D. G., Parsek, M. R., Pearson, J. P., Iglewski, B. H. and Greenberg, E. P. (1998) The involvement of cell-to-cell signals in the development of a bacterial biofilm. Science. 280: 295–298. Available at: [Link]

-

Fuqua, W. C., Winans, S. C. and Greenberg, E. P. (1994) Quorum sensing in bacteria: The LuxR-LuxI family of cell density-dependent transcriptional regulators. Journal of Bacteriology. 176: 269–275. Available at: [Link]

-

Gould, T. A., Herman, J., Krank, J., Murphy, R. C., & Churchill, M. E. (2006). Specificity of acyl-homoserine lactone synthases examined by mass spectrometry. Journal of bacteriology, 188(2), 773–783. Available at: [Link]

-

Hao, Y., et al. (2021). In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant. PLOS ONE, 16(5), e0251827. Available at: [Link]

-

Mukherjee, S. and Bassler, B. L. (2019) Bacterial quorum sensing in complex and dynamically changing environments. Nature Reviews Microbiology. 17: 371–382. Available at: [Link]

-

Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences of the United States of America, 96(8), 4360–4365. Available at: [Link]

-

Schaefer, A. L., Val, D. L., Hanzelka, B. L., Cronan, J. E., & Greenberg, E. P. (1996). Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein. Proceedings of the National Academy of Sciences of the United States of America, 93(18), 9505–9509. Available at: [Link]

-

Watson, W. T., Minogue, T. D., Val, D. L., von Bodman, S. B., & Churchill, M. E. (2002). Structural basis and specificity of acyl-homoserine lactone signal production in bacterial quorum sensing. Molecular cell, 9(3), 685–694. Available at: [Link]

-

Whiteley, M., Diggle, S. P. and Greenberg, E. P. (2017) Progress in and promise of bacterial quorum sensing research. Nature. 551: 313–320. Available at: [Link]

-

Zhu, J., & Winans, S. C. (2001). The quorum-sensing transcriptional regulator TraR requires its cognate signaling ligand for protein folding, protease resistance, and dimerization. Proceedings of the National Academy of Sciences, 98(4), 1507-1512. Available at: [Link]

Sources

- 1. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. vliz.be [vliz.be]

Technical Guide: The Structural & Functional Diversity of Homoserine Lactones in Bacterial Signaling

Executive Summary

For decades, N-acyl homoserine lactones (AHLs) were viewed as a monolithic class of "quorum sensing" (QS) signals—simple fatty acid derivatives used by Gram-negative bacteria to count their own numbers.[1] This view is now obsolete. Recent advances in high-resolution mass spectrometry and biosynthetic characterization have revealed a vast, non-canonical landscape of homoserine lactone (HSL) structures. From aryl-HSLs derived from plant metabolites to poly-unsaturated signals in marine symbionts, this chemical diversity dictates signal specificity, receptor kinetics, and cross-kingdom interactions.

This guide dissects the structural hierarchy of HSLs, the enzymatic logic governing their production, and the analytical workflows required to identify them. For drug development professionals, understanding these structural nuances is the prerequisite for designing high-affinity Quorum Sensing Inhibitors (QSIs).

Part 1: The Chemical Landscape of Homoserine Lactones[2]

The canonical view of an AHL is a homoserine lactone ring acylated by a saturated fatty acid (C4–C18). However, nature has expanded this scaffold to encode complex environmental information. We categorize these into Canonical (fatty acid derived) and Non-Canonical (exotic substrate derived) classes.

Canonical N-Acyl Homoserine Lactones

These are synthesized primarily from the cellular fatty acid pool (Acyl-ACP). Diversity here is driven by chain length and oxidation state.

-

Chain Length: C4 (short) to C18 (long). Short chains (C4-C8) diffuse passively; long chains (C12+) often require active efflux pumps (e.g., MexAB-OprM in P. aeruginosa).

-

C3 Modification: Unsubstituted, 3-oxo, or 3-hydroxy. The 3-oxo group significantly alters water solubility and hydrogen-bonding potential with the receptor (e.g., LasR).

-

Unsaturation: Simple degrees of unsaturation (e.g., cis-11-methyl-2-dodecenoic acid) are common in longer chains.

Non-Canonical & Atypical HSLs

These structures represent a frontier in bacterial signaling, often utilizing environmental substrates rather than internal lipid pools.

-

Aryl-HSLs: The prototype is p-coumaroyl-HSL (pC-HSL) produced by Rhodopseudomonas palustris.[2][3] It uses p-coumarate (from plant lignin) instead of a fatty acid, enabling the bacterium to sense its host plant.

-

Branched-Chain HSLs: Iso-valeryl-HSL and other methyl-branched variants found in Aeromonas species.

-

Poly-unsaturated HSLs: (2E,9Z)-N-(2,9-hexadecadienoyl)-HSL found in marine Roseobacter clade bacteria.[4]

Table 1: Structural Classes of Bacterial Homoserine Lactones

| Class | Sub-Type | Representative Structure | Source Organism | Biosynthetic Origin |

| Canonical | Short-chain | N-butyryl-HSL (C4-HSL) | Pseudomonas aeruginosa | Fatty Acid (Acyl-ACP) |

| Oxidized | N-(3-oxo-dodecanoyl)-HSL (3-oxo-C12-HSL) | Pseudomonas aeruginosa | Fatty Acid (Acyl-ACP) | |

| Long-chain | N-octadecanoyl-HSL (C18-HSL) | Sinorhizobium meliloti | Fatty Acid (Acyl-ACP) | |

| Non-Canonical | Aryl-HSL | p-coumaroyl-HSL | Rhodopseudomonas palustris | Exogenous p-Coumarate |

| Cinnamoyl | N-cinnamoyl-HSL | Bradyrhizobium sp. | Exogenous Cinnamate | |

| Branched | N-isovaleryl-HSL | Aeromonas sp. | Branched-chain AA metabolism |

Part 2: Biosynthetic Logic & Enzymatic Diversity

The structural diversity of HSLs is a direct output of the synthase enzymes' substrate specificity. Unlike the "one enzyme, one product" model, many synthases exhibit promiscuity, while others are highly gated.

The Synthase Families[2]

-

LuxI-Type: The most common family. It catalyzes the acylation of S-adenosylmethionine (SAM) using Acyl-ACP (Acyl-Carrier Protein) as the acyl donor. The specificity is determined by the size of the enzyme's acyl-binding tunnel.

-

LuxM/AinS-Type: Found in Vibrio species. These can often utilize Acyl-CoA in addition to Acyl-ACP, allowing for different precursor pools.

-

HdtS-Type: A lysophosphatidic acid acyltransferase homolog that synthesizes HSLs (often with unusual acyl chains) and is also involved in membrane lipid biosynthesis.

Mechanism of Diversity Generation

The diagram below illustrates how different precursor pools feed into specific synthase types to generate structural diversity.

Figure 1: Biosynthetic pathways diverting cellular and environmental substrates into diverse HSL signals.

Part 3: Analytical Methodologies for Structural Elucidation

Identifying novel HSLs requires a rigorous workflow. Simple biosensors (e.g., Chromobacterium violaceum CV026) are insufficient for non-canonical structures because they rely on specific receptor-ligand recognition. LC-MS/MS is the gold standard.

The "m/z 102" Diagnostic Protocol

The homoserine lactone ring is the conserved moiety across all HSLs. Upon collision-induced dissociation (CID) in a mass spectrometer, the amide bond cleaves, consistently yielding a characteristic fragment ion at m/z 102.055 .

Protocol: High-Resolution LC-MS/MS Profiling

-

Extraction:

-

Acidify cell-free supernatant (pH 4-5) to prevent lactonolysis (ring opening).

-

Extract 3x with acidified ethyl acetate (0.1% acetic acid). The acid keeps the lactone ring closed and phenols (if pC-HSL) protonated.

-

Evaporate to dryness and reconstitute in 50% Methanol/Water.

-

-

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 100% B over 15 mins. Rationale: Separates short-chain (elute early) from long-chain/hydrophobic aryl-HSLs (elute late).

-

-

Mass Spectrometry (MS/MS):

-

Mode: Positive Electrospray Ionization (+ESI).

-

Scan Type 1 (Discovery): Precursor Ion Scan for m/z 102. This filters the noise and only detects molecules that fragment into the lactone ring.

-

Scan Type 2 (Confirmation): Multiple Reaction Monitoring (MRM) . Transition: [Parent M+H]+ → 102.

-

Neutral Loss Scan: For 3-hydroxy-HSLs, look for [M+H - 18] (water loss) before the 102 fragment.

-

-

Validation:

-

Compare retention time with synthetic standards.

-

For novel structures, High-Res MS (FT-ICR or Orbitrap) is required to determine the exact elemental composition of the acyl chain.

-

Part 4: Functional Implications for Drug Discovery

For drug developers, the diversity of HSLs presents both a challenge and an opportunity. The "one-size-fits-all" approach to Quorum Sensing Inhibition (QSI) fails because receptors (LuxR homologs) have evolved strict specificity for their cognate ligands.

Specificity & Cross-Talk

-

Signal Fidelity: A receptor like RpaR (R. palustris) binds p-coumaroyl-HSL with nM affinity but ignores 3-oxo-C12-HSL.

-

Antagonism: Structurally similar HSLs can act as natural antagonists.[5] For example, long-chain AHLs often inhibit receptors designed for short-chain AHLs by binding to the pocket but failing to induce the conformational change required for dimerization.

Therapeutic Strategy: Structural Mimicry

To design effective QSIs, we must mimic the conserved lactone ring (for binding) while altering the acyl chain (to prevent activation).

-

Head Group Modifications: Replacing the lactone with a thiolactone or lactam often retains binding but prevents receptor activation.

-

Tail Group Modifications: Introducing bulky aryl groups (e.g., phenyl rings) into the acyl chain of a canonical AHL can create steric clashes that lock the receptor in an inactive state.

Figure 2: Mechanism of Action for HSL Agonists vs. Antagonists in Quorum Sensing.

References

-

Schaefer, A. L., et al. (2008). "A new class of homoserine lactone quorum-sensing signals."[6] Nature. Link

-

Churchill, M. E., & Chen, L. (2011). "Structural Basis of Acyl-homoserine Lactone-Dependent Signaling." Chemical Reviews. Link

-

Gould, T. A., et al. (2006). "Specificity of N-acyl-homoserine lactone synthases for the acyl-acyl carrier protein substrate." Journal of Bacteriology. Link

-

Morin, D., et al. (2003).[7] "Liquid chromatography-electrospray ionization mass spectrometry of N-acylhomoserine lactones." Journal of Chromatography A. Link

-

Ortori, C. A., et al. (2011). "Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-L-Homoserine Lactones." Methods in Molecular Biology. Link

-

Welsh, M. A., & Blackwell, H. E. (2016). "Chemical genetics reveals the role of the P. aeruginosa RhlR quorum sensing receptor." Cell Chemical Biology. Link

-

Rhodopseudomonas palustris p-coumaroyl-HSL. Sigma-Aldrich Product Information. Link

Sources

- 1. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Non-native N-aroyl L-homoserine lactones are potent modulators of the quorum sensing receptor RpaR in Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]

- 6. N-(p-Coumaroyl)-L-homoserine lactone ≥94% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

N-Acyl Homoserine Lactone (AHL) Signaling in Bacterial Pathogenesis: Mechanisms, Detection, and Therapeutic Disruption

Executive Summary

This technical guide analyzes the role of N-acyl homoserine lactones (AHLs) as the primary autoinducers in Gram-negative bacterial quorum sensing (QS). It is designed for researchers and drug developers targeting bacterial virulence. We explore the molecular circuitry of AHL systems, their direct regulation of pathogenic phenotypes (biofilms, toxin secretion), and validated methodologies for their extraction and quantification. Finally, we evaluate Quorum Quenching (QQ) as a non-biocidal therapeutic strategy to dismantle bacterial coordination without inducing selective pressure for resistance.

Molecular Architecture of AHL Signaling

AHL signaling operates on a density-dependent feedback loop. Unlike constitutive systems, AHL circuits allow bacteria to function as multicellular entities.

The LuxI/LuxR Paradigm

The core mechanism relies on two protein families:

-

LuxI-type Synthases: Catalyze the acylation of S-adenosylmethionine (SAM) by an acyl-acyl carrier protein (acyl-ACP) to produce AHLs. The specificity of the acyl chain length (C4–C18) determines signal fidelity.

-

LuxR-type Receptors: Cytoplasmic transcription factors that are unstable in the absence of their cognate ligand. Upon binding the specific AHL, the LuxR protein undergoes a conformational change, dimerizes, and binds to specific promoter sequences (lux box) to drive gene expression.

Case Study: Pseudomonas aeruginosa

In P. aeruginosa, pathogenesis is driven by a hierarchical cascade of QS systems.[1][2] The Las system (LasI/LasR) sits at the top, sensing 3-oxo-C12-HSL. It activates the Rhl system (RhlI/RhlR), which senses C4-HSL. This hierarchy ensures that energetically expensive virulence factors (e.g., elastase, pyocyanin) are only produced when the population is sufficient to overwhelm host defenses.

Visualization: The Autoinduction Loop

The following diagram illustrates the positive feedback loop where the activation of luxI by the LuxR-AHL complex leads to exponential signal production.

Figure 1: The LuxI/LuxR autoinduction cycle. The LuxR-AHL complex activates virulence genes and the luxI gene itself, creating a positive feedback loop.

Pathogenic Consequences

AHLs are not merely communication signals; they are master regulators of pathogenicity.[3] The transition from a planktonic state to a biofilm-dwelling, virulent state is strictly gated by AHL concentrations.

Biofilm Architecture and Resistance

AHLs regulate the production of extracellular polymeric substances (EPS), including alginate and Pel/Psl polysaccharides.

-

Causality: High AHL levels trigger the repression of flagellar genes (stopping motility) and the activation of pel/psl operons (initiating attachment).

-

Clinical Impact: Biofilms confer up to 1,000-fold higher antibiotic resistance compared to planktonic cells due to limited diffusion and metabolic dormancy.

Virulence Factor Secretion

The table below summarizes key virulence factors in P. aeruginosa strictly regulated by AHL circuits.

| Virulence Factor | Regulating System | Pathogenic Mechanism |

| Elastase B (LasB) | Las (3-oxo-C12-HSL) | Degrades host tissues (elastin, collagen) and immune components (IgG, cytokines). |

| Pyocyanin | Rhl (C4-HSL) | Redox-active toxin that generates reactive oxygen species (ROS), causing oxidative stress in host cells. |

| Rhamnolipids | Rhl (C4-HSL) | Biosurfactants that disrupt host cell membranes and facilitate immune cell necrosis. |

| Exotoxin A | Las (3-oxo-C12-HSL) | Inhibits protein synthesis in host cells by ADP-ribosylation of elongation factor 2. |

Analytical Methodologies

Accurate detection and quantification of AHLs are prerequisites for studying pathogenesis and validating drug candidates.

Protocol: Biosensor-Based Detection (CV026)

The Chromobacterium violaceum CV026 strain is the industry standard for qualitative screening. It is a cviI mutant (cannot produce AHLs) but retains the cviR receptor.

-

Mechanism: In the presence of exogenous short-chain AHLs (C4–C8), CV026 produces the purple pigment violacein.[4][5][6]

-

Why this works: It provides a rapid, visual "yes/no" confirmation of AHL presence without expensive instrumentation.

Step-by-Step Workflow:

-

Preparation: Inoculate CV026 in Luria-Bertani (LB) broth supplemented with kanamycin (to maintain the transposon mutation).

-

Sample Application:

-

Cross-streak method: Streak the test strain (pathogen) parallel to the CV026 sensor on an agar plate.

-

Well-diffusion: Punch wells in agar seeded with CV026 and add cell-free supernatant from the test strain.

-

-

Incubation: Incubate at 30°C for 24–48 hours. Note: Avoid 37°C as violacein production is temperature-sensitive.

-

Readout: A purple halo indicates the presence of short-chain AHLs.

Protocol: LC-MS/MS Quantification

For drug development, precise quantification and structural identification are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Critical Steps & Causality:

-

Extraction: Acidified ethyl acetate (0.1% acetic acid) is used.

-

Reasoning: Acidification protonates the lactone ring, preventing hydrolysis (ring-opening) which renders the AHL inactive and undetectable.

-

-

Separation: C18 Reverse-Phase Column.[7]

-

Reasoning: AHLs are amphipathic but largely hydrophobic; a C18 column separates them based on acyl chain length.

-

-

Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

-

Target: The homoserine lactone ring fragment (

102) is the signature daughter ion for all AHLs.

-

Visualization: Analytical Workflow

Figure 2: Workflow for the extraction and mass spectrometric quantification of AHLs from biological samples.

Therapeutic Targeting: Quorum Quenching (QQ)

Quorum Quenching represents a paradigm shift from "killing" bacteria to "disarming" them.[8] By targeting the signal rather than the cell, QQ exerts less selective pressure for resistance.

Enzymatic Degradation

Using enzymes to degrade AHLs in the extracellular space.

-

AHL Lactonases: Hydrolyze the lactone ring. This reaction is reversible at acidic pH, which is a potential limitation in certain infection microenvironments.

-

AHL Acylases: Cleave the amide bond between the acyl chain and the homoserine lactone. This reaction is irreversible, making acylases generally more robust candidates for therapeutic development.

Small Molecule Inhibitors

Synthetic or natural compounds that act as competitive antagonists for LuxR-type receptors.

-

Mechanism: These molecules bind to the LuxR receptor but fail to induce the conformational change required for DNA binding.

-

Example: Halogenated furanones (originally from the red alga Delisea pulchra) destabilize the LuxR protein, accelerating its degradation.

References

-

Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking Source: PubMed (2022) URL:[Link]

-

Pseudomonas aeruginosa Quorum Sensing as a Potential Antimicrobial Target Source: Journal of Clinical Investigation URL:[Link]

-

Applying Molecular and Phenotypic Screening Assays to Identify Efficient Quorum Quenching Lactonases Source: Frontiers in Microbiology URL:[Link]

-

Chromobacterium violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances Source: MDPI (Molecules) URL:[Link]

-

Quorum Quenching Approaches against Bacterial-Biofilm-Induced Antibiotic Resistance Source: MDPI (Antibiotics) URL:[Link]

Sources

- 1. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa [frontiersin.org]

- 3. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]

- 4. Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances [mdpi.com]

- 5. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Discovery and Isolation of Natural Sources of Novel Homoserine Lactones

Executive Summary

The discovery of N-acyl homoserine lactones (AHLs) was once confined to canonical short-chain molecules (C4-C8) in model organisms like Vibrio fischeri. Today, the frontier of quorum sensing (QS) research lies in novel homoserine lactones (HSLs) —signaling molecules with aryl-groups, ultra-long chains (C18-C20), or unusual unsaturation patterns. These molecules are not merely chemical curiosities; they represent highly specific communication channels in complex environments like the rhizosphere and marine biofilms, offering new targets for quorum quenching (QQ) therapies and agricultural biocontrol.

This guide details the technical workflows for identifying these elusive molecules, moving beyond standard protocols to address the specific stability and detection challenges posed by novel HSLs.

Part 1: The Chemical Landscape of Novel HSLs

To find novel sources, one must understand the structural deviations from the canonical "LuxI-type" products. Standard AHLs possess a homoserine lactone ring linked to a saturated fatty acid tail.[1] Novel HSLs deviate in the R-group composition.

Structural Classification

| Class | R-Group Characteristics | Representative Source | Biological Context |

| Canonical AHLs | C4–C12 saturated/unsaturated fatty acids. | Pseudomonas aeruginosa, Vibrio fischeri | General population density signaling. |

| Aryl-HSLs | Aromatic rings (e.g., p-coumaroyl). | Rhodopseudomonas palustris | Plant-microbe symbiosis; precursor derived from host plant lignin. |

| Ultra-Long Chain | C14–C20 chains, often with 3-OH or 3-oxo modifications. | Rhodovulum sulfidophilum, Pseudoalteromonas | Marine environments; lower water solubility requires proximity/biofilm. |

| Branched/Unusual | Iso-branched fatty acids or multiple double bonds. | Streptomyces sp., Marine symbionts | Specialized signaling in competitive soil/marine niches. |

Visualization: Structural Diversity

The following diagram contrasts the canonical structure with the novel p-coumaroyl and long-chain variants.

Caption: Structural divergence of HSLs. Red nodes indicate novel classes requiring specialized detection methods due to hydrophobicity or non-fatty acid precursors.

Part 2: Bioprospecting Strategies

The Marine Intertidal Zone

Marine bacteria, particularly Rhodobacteraceae and Vibrio spp., are the primary sources of long-chain (C14+) and unsaturated HSLs.

-

Why: In open water, short-chain AHLs diffuse too rapidly to be effective. Long-chain AHLs are more hydrophobic, partitioning into the cell membrane or biofilm matrix, allowing "private" communication in turbulent waters.

-

Target: Sponge symbionts and macroalgae-associated bacteria (e.g., Pseudoalteromonas galatheae).[2]

The Rhizosphere (Root-Associated)

This is the hunting ground for Aryl-HSLs.

-

Why: Bacteria like Rhodopseudomonas palustris utilize plant metabolites (p-coumarate from lignin breakdown) as precursors for signal synthesis, creating an inter-kingdom signaling loop.

-

Target: Nitrogen-fixing bacteria associated with legumes or rice paddies.

Extremophiles

Halophiles and psychrophiles often produce modified AHLs to maintain signal stability under high salt or low temperature conditions.

-

Target: Halomonas spp. or bacteria from glacial ice.

Part 3: Detection & Isolation Workflows

Senior Scientist Note: The most common failure mode in discovering novel HSLs is lactonolysis —the opening of the lactone ring under alkaline conditions, rendering the molecule biologically inactive and undetectable by biosensors. All extraction protocols must maintain an acidic pH.

Workflow Visualization

Caption: Integrated workflow for novel HSL discovery. The dual-biosensor approach ensures both short and long-chain/aryl variants are captured before MS analysis.

Protocol 1: Acidified Extraction (The "Golden Rule")

Standard neutral extractions often fail for long-chain AHLs due to poor solubility and ring instability.

-

Centrifugation: Clarify culture broth (50–500 mL) at 10,000 x g for 15 min.

-

Acidification: Adjust supernatant pH to 4.0 using glacial acetic acid or HCl. Causality: This forces the lactone ring equilibrium toward the closed (active) state.

-

Liquid-Liquid Extraction: Mix with an equal volume of acidified ethyl acetate (0.1% formic acid). Shake vigorously for 20 min.

-

Concentration: Separate the organic phase and evaporate to dryness using a rotary evaporator (max 35°C to prevent thermal degradation).

-

Reconstitution: Dissolve residue in 100–500 µL of acidified methanol/acetonitrile.

Protocol 2: The Dual-Biosensor Screen

Do not rely on a single reporter strain. Novel HSLs often escape detection by standard Chromobacterium strains.

-

Biosensor A: Chromobacterium violaceum CV026 [2][3][4][5]

-

Target: Short-chain AHLs (C4–C8).

-

Readout: Purple pigment (violacein) production.[4]

-

Limitation: Inhibited by long-chain AHLs (blind to them).

-

-

Biosensor B: Agrobacterium tumefaciens NTL4 (pZLR4) [6]

-

Target: Long-chain (C10–C14), 3-oxo, and Aryl-HSLs (p-coumaroyl).

-

Readout: Blue coloration on X-Gal plates (TraR-mediated LacZ expression).

-

Procedure: Use a T-streak or well-diffusion assay. Spot 10 µL of extract on a lawn of the biosensor. Incubate 24–48h at 28°C.

-

Protocol 3: LC-MS/MS Confirmation

Biosensors are qualitative. Mass spectrometry provides the molecular fingerprint.[6]

-

Instrument: Q-TOF or Triple Quadrupole MS.

-

Column: C18 Reverse Phase (crucial for separating hydrophobic long chains).

-

Scan Mode: Precursor Ion Scan for m/z 102 .

-

High-Res Identification: Look for accurate masses corresponding to:

-

p-coumaroyl-HSL: [M+H]+ ~ 248.092

-

C18-HSL: [M+H]+ ~ 368.316

-

3-oxo-C20-HSL: [M+H]+ ~ 410.326

-

Part 4: Genomic Mining (The Modern Shortcut)

Physical isolation is labor-intensive. Genomic mining allows for the prediction of novel synthases.

-

Target Genes: Look for homologs of luxI (AHL synthase).

-

Key Families:

-

RpaI homologs: Indicative of aryl-HSL synthesis.

-

AinS / HdtS: Evolutionarily distinct synthase families often found in marine bacteria (Vibrio, Aliivibrio) responsible for unusual AHLs.

-

-

Validation: Clone the putative synthase gene into a non-AHL producing host (e.g., E. coli BL21) and analyze the supernatant using the extraction protocol above.

References

-

Schaefer, A. L., et al. (2008). "A new class of homoserine lactone quorum-sensing signals."[10][11] Nature. [Link]

- Seminal paper identifying p-coumaroyl-HSL in Rhodopseudomonas palustris.

-

Patel, N. M., et al. (2016).[12] "Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method." PLOS ONE. [Link][12]

- Definitive guide on LC-MS/MS precursor scanning for m/z 102.

-

Wagner-Döbler, I., et al. (2005).[1] "Discovery of complex mixtures of novel N-acyl homoserine lactone signal molecules in the North Sea and the Mediterranean." ChemBioChem. [Link]

- Source for marine long-chain diversity.

-

Steindler, L., & Venturi, V. (2007).[3] "Detection of quorum sensing N-acyl homoserine lactone signal molecules by bacterial biosensors." FEMS Microbiology Letters. [Link]

- Comprehensive review of biosensor specificities (CV026 vs NTL4).

-

Ravn, L., et al. (2001).[3] "Methods for detecting acylated homoserine lactones produced by Gram-negative bacteria and their application in studies of AHL-production kinetics." Journal of Microbiological Methods. [Link]

- Establishes the acidified ethyl acet

Sources

- 1. Frontiers | Large Diversity and Original Structures of Acyl-Homoserine Lactones in Strain MOLA 401, a Marine Rhodobacteraceae Bacterium [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. MzmL, a novel marine derived N-acyl homoserine lactonase from Mesoflavibacter zeaxanthinifaciens that attenuates Pectobacterium carotovorum subsp. carotovorum virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]

- 11. Activity of the Rhodopseudomonas palustris p-Coumaroyl-Homoserine Lactone-Responsive Transcription Factor RpaR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

Structural Determinants of Acyl-Homoserine Lactone (AHL) Signaling: A Technical Guide

Executive Summary

Acyl-homoserine lactones (AHLs) represent the primary dialect of the proteobacterial chemical language known as Quorum Sensing (QS).[1][2] While functionally diverse, these molecules share a conserved pharmacophore that dictates their synthesis, receptor binding, and environmental stability. This guide deconstructs the structural features of AHLs, analyzing how variations in acyl chain length, saturation, and oxidation state drive biological specificity. Furthermore, it details the analytical workflows required to detect these labile molecules and the medicinal chemistry strategies employed to disrupt them (Quorum Quenching).

The AHL Pharmacophore: Chemical Anatomy

The biological activity of an AHL is governed by two distinct structural domains: the conserved hydrophilic head group and the variable hydrophobic tail.

The Homoserine Lactone (HSL) Ring (Head Group)

The homoserine lactone ring is the universal signature of this class. It is derived from S-adenosylmethionine (SAM) during biosynthesis.

-

Function: Provides the critical hydrogen-bonding motifs required for anchoring the molecule into the LuxR-type receptor pocket.

-

Key Interactions: The carbonyl oxygen of the lactone ring typically forms a hydrogen bond with a conserved Tryptophan residue (e.g., Trp57 in TraR), while the amide nitrogen interacts with a conserved Aspartate (e.g., Asp70 in TraR).

-

Vulnerability: The lactone ring is chemically labile.[3] At alkaline pH (pH > 7), it undergoes hydrolysis (lactonolysis), opening the ring to form acyl-homoserine, which is biologically inactive.

The Acyl Side Chain (Tail Group)

The acyl chain is derived from acyl-acyl carrier proteins (acyl-ACP). It confers specificity to the signal.

-

Length: Ranges from 4 carbons (C4) to 18 carbons (C18).[4]

-

C3-Modification: The C3 position (beta-carbon) can be unsubstituted, hydroxylated (3-hydroxy), or oxidized to a ketone (3-oxo).

-

Saturation: While most are saturated, some long-chain AHLs contain cis-double bonds (e.g., R. leguminosarum produces 3-oxo-7-cis-C14-HSL).

Structural Visualization

The following diagram illustrates the core structure and points of variability.

Figure 1: The modular architecture of Acyl-Homoserine Lactones. The conserved HSL ring mediates receptor anchoring, while the variable acyl chain dictates specificity.

Structural Diversity and Classification

AHLs are classified primarily by their acyl chain characteristics. This diversity allows multiple bacterial species to coexist without "cross-talking," although cross-species activation (crosstalk) does occur.

Table 1: Classification of Common AHLs and Representative Producers

| Class | Chain Length | C3-Subst. | Nomenclature | Representative Organism | Biological Function |

| Short-Chain | C4 - C8 | None | C4-HSL | Pseudomonas aeruginosa (RhlI/R) | Virulence factors (Rhamnolipids) |

| 3-oxo | 3-oxo-C6-HSL | Vibrio fischeri (LuxI/R) | Bioluminescence | ||

| Medium-Chain | C8 - C10 | 3-hydroxy | 3-OH-C8-HSL | Vibrio harveyi | Bioluminescence |

| Long-Chain | C12 - C18 | 3-oxo | 3-oxo-C12-HSL | Pseudomonas aeruginosa (LasI/R) | Elastase, Biofilm, Immunomodulation |

| None | C14-HSL | Rhodobacter sphaeroides | Cell aggregation |

Structure-Activity Relationships (SAR)[2]

The interaction between an AHL and its cognate LuxR-type receptor is highly specific. Understanding SAR is critical for designing Quorum Sensing Inhibitors (QSIs).

The "Lock and Key" Mechanism

-

Steric Fit: The receptor's hydrophobic pocket is evolved to accommodate a specific chain length. A C4-HSL will not activate a receptor designed for C12-HSL because it fails to fill the hydrophobic void, preventing the conformational change required for DNA binding. Conversely, a C12-HSL cannot fit into a C4 receptor's pocket.

-

Water Bridging: The 3-oxo group often participates in water-mediated hydrogen bonding within the receptor pocket. Removing this oxygen (e.g., using an unsubstituted analog) often drastically reduces potency.

Diffusion vs. Active Transport

Structural features dictate transport mechanisms:

-

Short-chain AHLs (e.g., C4-HSL): Hydrophilic enough to diffuse freely across the cell membrane.

-

Long-chain AHLs (e.g., 3-oxo-C12-HSL): Highly lipophilic. They partition into the membrane and often require active efflux pumps (e.g., MexAB-OprM in P. aeruginosa) to be secreted.

Figure 2: The AHL signaling loop. Note the dependence of transport mechanisms on the lipophilicity (chain length) of the AHL.

Chemical Stability and Degradation

AHLs are not infinitely stable.[3] Their half-life is strictly dependent on pH and temperature.

pH-Dependent Lactonolysis

The lactone ring is susceptible to nucleophilic attack by hydroxide ions.

-

Mechanism: At pH > 7, the ester bond of the lactone ring hydrolyzes, opening the ring to form N-acyl-homoserine.

-

Reversibility: This reaction is reversible. Acidification (pH < 2) can re-cyclize the ring, restoring biological activity.

-

Implication: When culturing bacteria or extracting AHLs, buffers must be maintained at neutral or slightly acidic pH (pH 6.5–7.0) to prevent signal loss.

Enzymatic Quorum Quenching

Bacteria produce enzymes to degrade AHLs as a competitive strategy.[5]

-

AHL Lactonases (e.g., AiiA): Hydrolyze the lactone ring (similar to pH degradation).

-

AHL Acylases (e.g., PvdQ): Cleave the amide bond, releasing the fatty acid and homoserine lactone. This is irreversible.

Figure 3: Degradation pathways. Lactonolysis is reversible via pH adjustment, whereas acylase cleavage is permanent.

Experimental Protocol: Extraction and Analysis

Objective: To extract AHLs from bacterial culture supernatant and identify them using LC-MS/MS. Critical Control: Acidification is mandatory to prevent lactonolysis during processing.

Reagents

-

Ethyl Acetate (HPLC Grade)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Internal Standard (e.g., deuterated AHL or N-heptanoyl-L-homoserine lactone if not naturally present).

Step-by-Step Workflow

-

Sample Preparation:

-

Centrifuge bacterial culture (e.g., 50 mL) at 10,000 x g for 10 mins at 4°C to remove cells.

-

Collect the supernatant.

-

-

Acidification:

-

Crucial Step: Add glacial acetic acid to the supernatant to achieve 0.1% v/v (approx. pH 4-5). This ensures the lactone ring remains closed.

-

-

Liquid-Liquid Extraction (LLE):

-

Drying:

-

Evaporate the pooled ethyl acetate to dryness using a rotary evaporator (at < 40°C) or a nitrogen stream.[7]

-

Reconstitute the residue in 200–500 µL of 50% Acetonitrile/Water.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Mass Spec Mode: Positive Electrospray Ionization (+ESI).

-

Detection Strategy:

-

Precursor Ion Scan: Scan for parents producing the characteristic fragment ion m/z 102 (the homoserine lactone ring).

-

MRM (Multiple Reaction Monitoring): If targets are known (e.g., 3-oxo-C12-HSL), monitor specific transitions (e.g., 298 -> 102).

-

-

References

-

Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Source: PubMed Central (PMC). URL:[Link]

-

N-Acyl homoserine lactone - Wikipedia. Source: Wikipedia. URL:[Link][2][8]

-

Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. Source: PubMed Central (PMC). URL:[Link]

-

N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner. Source: PubMed Central (PMC). URL:[Link]

-

Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Source: MDPI. URL:[Link][2][9]

-

Development of an extraction method and LC-MS analysis for N-acylated-L-homoserine lactones (AHLs) in wastewater treatment biofilms. Source: PubMed. URL:[Link]

Sources

- 1. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 2. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 5. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

- 7. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Part 1: The Mechanistic Core (The LuxI/LuxR Paradigm)

The Molecular Logic of Population Density: A Technical Guide to Homoserine Lactone Regulation

Executive Summary This guide serves as a technical blueprint for understanding, detecting, and manipulating Acyl-Homoserine Lactone (AHL) quorum sensing (QS) systems. Designed for researchers and drug developers, it moves beyond basic textbook definitions to address the structural determinants of signal specificity, the rigor of quantitative detection, and the pharmacological strategies for Quorum Quenching (QQ).

At the heart of Gram-negative bacterial communication lies the LuxI/LuxR oscillator.[1] This system is not merely a "switch" but a concentration-dependent rheostat that couples gene expression to population density.

The Causality of Autoinduction:

-

Signal Generation (LuxI): The LuxI-type synthase catalyzes the acylation of S-adenosylmethionine (SAM) using an acyl-acyl carrier protein (acyl-ACP) from fatty acid biosynthesis. This links metabolic status to signaling potential.

-

Diffusion & Accumulation: Short-chain AHLs diffuse passively; long-chain AHLs often require active efflux pumps (e.g., MexAB-OprM in P. aeruginosa).

-

Signal Transduction (LuxR): The LuxR-type receptor is unstable in its unbound state. Upon binding its cognate AHL, it undergoes a conformational change, dimerizes, and binds to specific "lux box" DNA promoters (palindromic sequences centered ~42.5 bp upstream of the transcriptional start).

-

The Feed-Forward Loop: Most QS regulons include the luxI gene itself, creating a positive feedback loop (autoinduction) that ensures a rapid, synchronous population shift once the threshold concentration is reached.

DOT Diagram 1: The Autoinduction Cycle

Caption: The canonical LuxI/LuxR autoinduction loop showing positive feedback and environmental diffusion.

Part 2: Chemical Syntax & Structural Diversity

Specificity in QS is dictated by the acyl side chain. Cross-talk can occur, but high-affinity binding requires precise structural matching.

Table 1: Common AHL Systems and Structural Determinants

| Organism | Synthase | Receptor | Signal (AHL) | Structural Feature | Primary Function |

| Vibrio fischeri | LuxI | LuxR | 3-oxo-C6-HSL | Short chain, C3-oxidation | Bioluminescence |

| P. aeruginosa | LasI | LasR | 3-oxo-C12-HSL | Long chain, C3-oxidation | Elastase, Exotoxin A |

| P. aeruginosa | RhlI | RhlR | C4-HSL | Short chain, Unsubstituted | Rhamnolipids |

| A. tumefaciens | TraI | TraR | 3-oxo-C8-HSL | Medium chain | Ti plasmid transfer |

| E. carotovora | CarI | CarR | 3-oxo-C6-HSL | Short chain | Carbapenem, Exoenzymes |

Key Insight: The length of the carbon chain (

Part 3: Experimental Methodologies

Protocol A: The Chromobacterium violaceum CV026 Bioassay

Purpose: Rapid qualitative screening for short-chain AHLs (

Step-by-Step Protocol:

-

Preparation:

-

Culture C. violaceum CV026 in Luria-Bertani (LB) broth supplemented with Kanamycin (25 µg/mL) at 30°C (Do not use 37°C; violacein production is temperature-sensitive).

-

Prepare "Soft Agar": LB mixed with 0.75% agar, maintained molten at 45°C.

-

-

Seeding:

-

Add 100 µL of overnight CV026 culture to 5 mL of molten soft agar. Mix gently and pour over a solidified LB agar plate. Allow to set.

-

-

Sample Application (Well Diffusion):

-

Punch 5mm wells into the agar using a sterile cork borer.

-

Test Sample: Add 50 µL of bacterial supernatant or extract.

-

Positive Control (Self-Validation): Add 50 µL of synthetic C6-HSL (10 µM). Requirement: Must show a purple halo.

-

Negative Control (Self-Validation): Add 50 µL of solvent (e.g., Ethyl Acetate/DMSO). Requirement: Must show no pigment and no inhibition zone.

-

-

Incubation:

-

Incubate upright at 30°C for 18–24 hours.

-

-

Interpretation:

Protocol B: Quantitative Analysis via LC-MS/MS

Purpose: Precise identification and quantification of specific AHLs (essential for drug development).

Workflow:

-

Extraction:

-

Acidify cell-free supernatant (pH 4.0) to prevent lactonolysis.

-

Extract 3x with equal volumes of Ethyl Acetate.[6]

-

Evaporate to dryness under nitrogen gas; reconstitute in Methanol/Acetonitrile.

-

-

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

-

Mass Spectrometry (MS/MS):

-

Mode: Positive Electrospray Ionization (+ESI).

-

Signature Transition: Monitor for the characteristic homoserine lactone ring fragment: m/z 102 .

-

Parent Ion: [M+H]+ corresponding to the specific AHL MW (e.g., 298 for 3-oxo-C12-HSL).

-

DOT Diagram 2: Analytical Workflow

Caption: Critical path for LC-MS/MS quantification of AHLs from biological samples.

Part 4: Therapeutic Application (Quorum Quenching)

For drug development professionals, targeting QS offers a route to "anti-virulence" therapies that exert less selective pressure than traditional antibiotics.[7]

Strategies:

-

Receptor Antagonism: Small molecules (e.g., furanones) that bind LuxR-type receptors but fail to induce the conformational change required for DNA binding.

-

Enzymatic Degradation:

-

AHL Lactonases: Hydrolyze the lactone ring (reversible under acidic pH).

-

AHL Acylases: Cleave the amide bond (irreversible).

-

Validation Requirement: When testing potential inhibitors, you must distinguish between growth inhibition (antibiotic effect) and quorum quenching (signaling inhibition). Always run a growth curve (OD600) alongside the bioassay. A true QSI reduces virulence phenotypes without significantly altering growth rates.

References

-

Fuqua, W. C., Winans, S. C., & Greenberg, E. P. (1994). Quorum sensing in bacteria: the LuxR-LuxI family of cell density-responsive transcriptional regulators.[8] Journal of Bacteriology. Link

-

McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology. Link

-

Churchill, M. E., & Chen, L. (2011). Structural basis of acyl-homoserine lactone-dependent signaling. Chemical Reviews. Link

-

Ortori, C. A., et al. (2011). Quantitative profiling of the quorum sensing signal landscape of Pseudomonas aeruginosa infections. Analytical Chemistry. Link

-

Dong, Y. H., et al. (2001). Quenching quorum-sensing-dependent bacterial infection by an N-acyl homoserine lactonase. Nature. Link

Sources

- 1. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quorum Quenching: A Drug Discovery Approach Against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quorum Sensing in Vibrio fischeri: Analysis of the LuxR DNA Binding Region by Alanine-Scanning Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Detecting Homoserine Lactones Using Bacterial Biosensors

Introduction: The Language of Bacteria and the Quest for its Interception

In the microbial world, communication is paramount. Bacteria, often perceived as simple unicellular organisms, engage in sophisticated social behaviors orchestrated by a chemical signaling process known as quorum sensing (QS). This intricate communication network allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated actions such as biofilm formation, virulence factor production, and antibiotic resistance. At the heart of this communication in many Gram-negative bacteria are small, diffusible molecules called N-acyl homoserine lactones (AHLs). The ability to detect and quantify these AHLs is not merely an academic exercise; it is a critical tool in our efforts to understand and combat bacterial pathogenesis and develop novel anti-infective therapies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for detecting homoserine lactones using bacterial biosensors. We will delve into the underlying molecular mechanisms, provide detailed, field-proven protocols for the construction and application of these biosensors, and offer insights into data interpretation and troubleshooting.

The Principle of Bacterial Biosensors for AHL Detection: Hijacking Bacterial Communication

Bacterial biosensors for AHL detection are elegantly simple yet powerful tools. They are essentially engineered bacteria that are "deaf" to their own quorum sensing signals but can "eavesdrop" on the AHLs produced by other bacteria. This is achieved by creating a bacterial strain that possesses the machinery to recognize a specific AHL but lacks the ability to synthesize it.

The core components of a typical AHL biosensor are:

-

A LuxR-type Receptor: This protein acts as the AHL sensor. In the presence of its cognate AHL, it undergoes a conformational change, dimerizes, and becomes an active transcriptional regulator.

-

An AHL-inducible Promoter: This is the DNA sequence that the activated LuxR-AHL complex binds to. This promoter is often referred to as a "lux box."

-

A Reporter Gene: This gene is placed under the control of the AHL-inducible promoter. When the promoter is activated, the reporter gene is transcribed and translated, producing a measurable output.

Commonly used reporter genes include:

-

luxCDABE operon: Produces bioluminescence, a light output that can be easily quantified.

-

lacZ: Encodes the enzyme β-galactosidase, which can cleave a chromogenic substrate like X-gal to produce a blue color, or a fluorogenic substrate for a more sensitive readout.

-

gfp (Green Fluorescent Protein): Produces a fluorescent signal that can be detected by microscopy or a plate reader.

The fundamental principle is that the intensity of the reporter signal is directly proportional to the concentration of the AHL in the sample.

Visualizing the AHL Signaling Pathway

The following diagram illustrates the canonical LuxR/AHL signaling pathway that forms the basis of most bacterial biosensors.

Caption: The LuxR/AHL signaling pathway in a bacterial biosensor.

Commonly Used Bacterial Biosensors for AHL Detection

A variety of bacterial strains have been engineered as AHL biosensors, each with its own spectrum of AHL sensitivity. The choice of biosensor often depends on the specific AHLs of interest.

| Biosensor Strain | Reporter System | Detected AHLs | Detection Limit | Reference |

| Agrobacterium tumefaciens NTL4(pZLR4) | lacZ | Broad range of AHLs | ~1 nM | |

| Agrobacterium tumefaciens KYC55 | lacZ | Broad range of AHLs | Not specified | |

| Agrobacterium tumefaciens(pAHL-Ice) | inaZ | Broad range (except C4-HSL) | 1 pM | |

| Chromobacterium violaceum CV026 | Violacein pigment | Short-chain AHLs (C4-C8) | ~1 µM | |

| Escherichia coli JM109(pJBA132) | gfp | Broad range, sensitive to 3-oxo-C6-HSL | 1-3 nM | |

| Pseudomonas putida F117(pKR-C12) | gfp | Long-chain AHLs | Not specified |

Experimental Protocols

Protocol 1: Construction of a Custom AHL Biosensor

This protocol provides a general framework for constructing a new AHL biosensor. The specific choice of vector, reporter gene, and LuxR homolog will depend on the research goals.

1.1. Amplification of the luxR Homolog and its Promoter:

- Design primers to amplify the luxR homolog and its native promoter region from the genomic DNA of the bacterium of interest. Include restriction sites in the primers for subsequent cloning.

- Perform PCR using a high-fidelity DNA polymerase.

- Analyze the PCR product on an agarose gel to confirm the correct size.

- Purify the PCR product using a commercial kit.

1.2. Plasmid Vector Preparation:

- Choose a suitable plasmid vector. Key considerations include the copy number, antibiotic resistance marker, and a multiple cloning site (MCS) compatible with the chosen restriction enzymes. A broad-host-range plasmid is necessary if the biosensor is to be used in a non-E. coli host.